molecular formula C12H13NO4S B2501406 5-(2,6-Dimethoxybenzyl)-1,3-thiazolane-2,4-dione CAS No. 86733-88-2

5-(2,6-Dimethoxybenzyl)-1,3-thiazolane-2,4-dione

Cat. No. B2501406
CAS RN: 86733-88-2
M. Wt: 267.3
InChI Key: DECCRUBOWDDGBB-UHFFFAOYSA-N
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Description

The compound "5-(2,6-Dimethoxybenzyl)-1,3-thiazolane-2,4-dione" is a derivative of thiazolidine-2,4-dione, which is a heterocyclic compound that has garnered interest due to its broad spectrum of biological activities. The presence of the dimethoxybenzyl group suggests potential modifications to the core structure that could influence its chemical and biological properties.

Synthesis Analysis

The synthesis of thiazolidine-2,4-dione derivatives typically involves Knoevenagel condensation reactions or direct acylation of alkali metal salts of arylidene-thiazolidinediones with acyl chlorides. For example, the synthesis of 5-(hydroxybenzylidene)thiazolidine-2,4-diones was achieved through a 1,3 dipolar cycloaddition reaction of chloroacetic acid and thiourea, followed by condensation with various hydroxybenzaldehydes . Similarly, direct acylation was used to produce 5-(arylidene)-3-(4-methylbenzoyl)thiazolidine-2,4-diones . Although the specific synthesis of 5-(2,6-Dimethoxybenzyl)-1,3-thiazolane-2,4-dione is not detailed in the provided papers, these methods could potentially be adapted for its preparation.

Molecular Structure Analysis

The molecular structure of thiazolidine-2,4-dione derivatives is confirmed using spectroscopic techniques such as IR, MS, 1H, and 13C-NMR . The crystal structure can also be determined using single-crystal X-ray diffraction data, as demonstrated for one of the derivatives . The substitution of the 2,6-dimethoxybenzyl group at the 5-position of the thiazolidine ring would likely influence the electronic distribution and steric hindrance, potentially affecting the compound's reactivity and interaction with biological targets.

Chemical Reactions Analysis

Thiazolidine-2,4-dione derivatives can undergo various chemical reactions, including further condensation, esterification, and protection/deprotection of functional groups. For instance, the reaction of 5-(hydroxybenzylidene)thiazolidine-2,4-diones with ethyl chloroformate or ethyl chloroacetate resulted in the formation of diesters . The 3,4-dimethoxybenzyl group has been used as an N-protecting group, which can be removed using reagents like DDQ . These reactions are indicative of the versatile chemistry that thiazolidine-2,4-dione derivatives can participate in.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidine-2,4-dione derivatives are influenced by their substituents. The presence of different functional groups can affect the compound's solubility, stability, and biological activity. For example, the introduction of a 4-dimethylaminobenzyl group resulted in a compound with potential antidepressant activity , while the incorporation of a 4-(1-methylcyclohexylmethoxy)benzyl group led to hypoglycemic and hypolipidemic activities . The antimicrobial activity of these derivatives has also been explored, with some compounds showing significant antibacterial activity against Staphylococcus aureus and Escherichia coli . These studies suggest that the physical and chemical properties of 5-(2,6-Dimethoxybenzyl)-1,3-thiazolane-2,4-dione would be worth investigating in the context of its potential biological activities.

Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds structurally related to 5-(2,6-Dimethoxybenzyl)-1,3-thiazolane-2,4-dione have been synthesized and evaluated for their antimicrobial activities. For instance, derivatives like 5-(2,6-dichlorobenzylidene)thiazolidine-2,4-dione have shown inhibitory activities against pathogenic strains of bacteria (Gram-positive and Gram-negative) and fungi (Candida albicans), with some compounds displaying better activities than reference drugs against specific bacterial strains and good antifungal activity (Stana et al., 2014).

Antidepressant Activity

A related compound, 5-(4-dimethylaminobenzyl)imidazolidine-2,4-dione, has shown potential antidepressant activity in mice without significant monoamine oxidase inhibitory activity, suggesting a different mechanism of action from traditional antidepressants (Wessels et al., 1980).

Antitumor Activity

The synthesis of compounds like 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine has been reported, showing potent lipid-soluble inhibition of mammalian dihydrofolate reductase and significant activity against specific types of tumors in rats (Grivsky et al., 1980).

Hypoglycemic and Hypolipidemic Activities

Studies have identified derivatives with significant hypoglycemic and hypolipidemic activities in diabetic mice models. Compounds such as 5-(4-cyclohexylmethoxy) benzylthiazolidine-2, 4-dione have exhibited favorable properties in terms of activity and toxicity (Sohda et al., 1982).

Chemical Synthesis and Structural Analysis

Derivatives have been synthesized by reactions with various chemical groups, offering insights into their structural characterization and potential applications in developing new therapeutics or materials with unique properties (Popov-Pergal et al., 2010).

Future Directions

The study of thiazolane dione derivatives and other similar compounds is an active area of research, with potential applications in medicinal chemistry and drug discovery . Future research could explore the synthesis, characterization, and biological activity of this compound and related compounds .

properties

IUPAC Name

5-[(2,6-dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO4S/c1-16-8-4-3-5-9(17-2)7(8)6-10-11(14)13-12(15)18-10/h3-5,10H,6H2,1-2H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DECCRUBOWDDGBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)CC2C(=O)NC(=O)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,6-Dimethoxyphenyl)methyl]-1,3-thiazolidine-2,4-dione

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